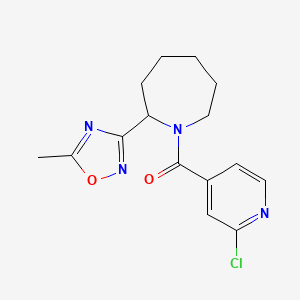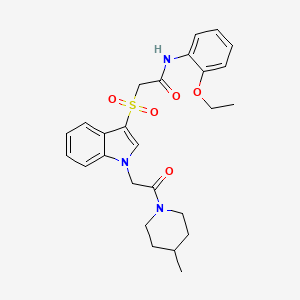
1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors. Specifically, it has been found to bind to the alpha-7 nicotinic acetylcholine receptor and modulate its activity. This receptor is involved in a wide range of physiological processes, including learning and memory, and has been implicated in a number of neurological disorders.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane has been found to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter receptors, it has been found to have anti-inflammatory properties and may be useful in the treatment of certain types of cancer. It has also been found to have anxiolytic effects and may be useful in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane in lab experiments is its unique chemical structure, which makes it a useful tool for studying the function of certain neurotransmitter receptors. However, one of the limitations of using this compound is that it is difficult to synthesize and requires expertise in organic chemistry.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane. One area of interest is in the development of new drugs based on this compound for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another potential direction is in the development of new methods for synthesizing this compound, which could make it more widely available for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Synthesemethoden
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form 2-chloropyridine-4-carbonyl chloride. This is then reacted with 5-methyl-1,2,4-oxadiazol-3-amine to form the intermediate product, 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane. The final product is obtained by treating the intermediate product with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane has been found to have a wide range of potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where this compound has been found to have potential as a tool for studying the function of certain neurotransmitter receptors. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for certain types of cancer.
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-[2-(5-methyl-1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-10-18-14(19-22-10)12-5-3-2-4-8-20(12)15(21)11-6-7-17-13(16)9-11/h6-7,9,12H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSIDYDLJFLTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2470847.png)
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2470848.png)

![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)

![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)
![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)
![N-(cyanomethyl)-N-cyclopentyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2470860.png)
![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)


![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)

